MAGL Inhibitory Potency: 1-(3-Methylbenzoyl)piperidine-4-carboxamide vs. 1-(4-Chlorobenzoyl)piperidine-4-carboxamide
In competitive inhibition assays using human recombinant MAGL and 4-NPA substrate, 1-(3-methylbenzoyl)piperidine-4-carboxamide exhibits a Ki of 650 nM and an IC50 of 840 nM [1]. In contrast, the 4-chlorobenzoyl analog demonstrates markedly different activity, with literature values for similarly substituted benzoylpiperidines ranging from low nanomolar (e.g., 80 nM for optimized derivatives) to micromolar, depending on additional modifications [2]. The meta-methyl substitution pattern thus occupies a distinct position in the MAGL inhibitor potency spectrum, neither as weak as the unsubstituted benzoyl parent nor as potent as optimized para-halogenated derivatives.
| Evidence Dimension | MAGL inhibition potency (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 650 nM; IC50 = 840 nM |
| Comparator Or Baseline | 1-(4-Chlorobenzoyl)piperidine-4-carboxamide derivatives: IC50 = 80 nM (optimized) to >1 µM (unoptimized) |
| Quantified Difference | Target compound is ~10-fold less potent than optimized 4-chloro analog but more potent than unsubstituted benzoyl (class-level inference) |
| Conditions | Human recombinant MAGL, 4-NPA substrate, 30 min incubation, Michaelis-Menten kinetics |
Why This Matters
This specific potency tier makes 1-(3-methylbenzoyl)piperidine-4-carboxamide a valuable intermediate reference compound for MAGL inhibitor SAR studies and a potential starting point for optimization campaigns targeting moderate MAGL modulation.
- [1] BindingDB BDBM50470454. 1-(3-Methylbenzoyl)piperidine-4-carboxamide MAGL inhibition data (Ki = 650 nM, IC50 = 840 nM). 2021. View Source
- [2] Granchi C, et al. Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. J Med Chem. 2019; 62(4): 1932-1958. View Source
